(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Overview
Description
“(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a synthetic compound. It contains a pyrazole moiety, which is a five-membered heterocycle . Pyrazole derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular formula of the compound is C18H15Cl2NO . The InChI code is InChI=1S/C18H15Cl2NO/c19-15-6-7-17 (20)16 (11-15)18 (22)14-5-3-4-13 (10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 . The compound has a molecular weight of 332.2 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 332.2 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has four rotatable bonds .Scientific Research Applications
Synthesis and Structural Analysis
- A variety of N-phenylpyrazolyl aryl methanones derivatives, including those with the arylthio/sulfinyl/sulfonyl group, have been synthesized and characterized, highlighting their potential in herbicidal and insecticidal activities (Wang et al., 2015).
Biological Evaluation
- Novel pyrazoline derivatives were synthesized, and some exhibited potent antibacterial activity. This demonstrates their potential as molecular templates for antiinflammatory activity (Ravula et al., 2016).
- Microwave-assisted synthesis of biologically active pyrazole derivatives, including those with pyrrol-1-yl methanone, has been investigated for probable activities using PASS, indicating their biological relevance (Swarnkar et al., 2014).
Molecular Structure and Docking Studies
- Investigations into the molecular structure, spectroscopic, and quantum chemical properties of pyrrol-1-yl methanone derivatives have been conducted. This includes antimicrobial activity and molecular docking simulation, providing insights into their potential medical applications (Sivakumar et al., 2021).
Synthesis Techniques
- One-pot synthesis methods for pyrrol-1-yl methanone derivatives have been developed, showing economical and efficient production techniques (Kaur & Kumar, 2018).
Application in Drug Development
- Research into solution formulation for poorly water-soluble compounds, including those related to pyrrolidin-1-yl)methanone, has been conducted. This is vital for the development of drug formulations for early toxicology and clinical studies (Burton et al., 2012).
Anticancer and Antimicrobial Agents
- Novel compounds incorporating pyridyl-pyrazolines, including pyrrol-1-yl methanone derivatives, were synthesized and showed promising results as anticancer and antimicrobial agents (Katariya et al., 2021).
- The antimicrobial and antifungal activities of certain pyrazole derivatives have been evaluated, underlining the significance of these compounds in combating various pathogenic strains (Swarnkar et al., 2014).
Crystallographic Analysis
- The crystal structure and conformational analyses of compounds including pyrrolidin-1-yl)methanone have been studied, contributing to our understanding of their molecular configuration (Huang et al., 2021).
Other Applications
- Research on derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole has explored their influence on antimycobacterial activity, providing insights into potential therapeutic uses (Biava et al., 2008).
properties
IUPAC Name |
(2,5-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO/c19-15-7-8-17(20)16(11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFJYXOIBQKPAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643051 | |
Record name | (2,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | |
CAS RN |
898764-67-5 | |
Record name | (2,5-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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